molecular formula C11H17ClN2O5 B1681216 Talaglumetad hydrochloride CAS No. 441765-97-5

Talaglumetad hydrochloride

Cat. No.: B1681216
CAS No.: 441765-97-5
M. Wt: 292.71 g/mol
InChI Key: TWZDLCLCMKMJPE-OAOSNHGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Talaglumetad hydrochloride is a small molecule drug that acts as a prodrug of Eglumegad. It is a potent and selective agonist of the type II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are involved in modulating neurotransmission and are implicated in various psychiatric disorders, including anxiety and stress-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Talaglumetad hydrochloride involves the preparation of its precursor, Eglumegad. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Talaglumetad hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Talaglumetad hydrochloride has been extensively studied for its potential therapeutic applications in various fields:

Mechanism of Action

Talaglumetad hydrochloride exerts its effects by acting as an agonist of the type II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein-coupled receptors that modulate neurotransmission by inhibiting the release of excitatory neurotransmitters. The activation of mGluR2 and mGluR3 leads to a decrease in neuronal excitability and a reduction in stress and anxiety responses. The compound’s prodrug form, this compound, is hydrolyzed in the body to release the active form, Eglumegad, which then binds to and activates the receptors .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its prodrug form, which enhances its bioavailability and allows for more efficient delivery of the active compound, Eglumegad. This prodrug strategy improves the pharmacokinetic properties and therapeutic potential of the compound compared to its active form alone .

Biological Activity

Talaglumetad hydrochloride, a small molecule drug developed by Eli Lilly and Company, functions as a prodrug of Eglumegad, which selectively targets metabotropic glutamate receptors (mGluR2 and mGluR3). This compound has garnered attention for its potential therapeutic applications, particularly in treating anxiety and stress-related disorders.

This compound has the molecular formula C11H17ClN2O5C_{11}H_{17}ClN_{2}O_{5} and acts primarily as an agonist for mGluR2 and mGluR3 receptors. These receptors are G-protein-coupled receptors that play a crucial role in modulating neurotransmission. Activation of these receptors typically results in decreased neuronal excitability, contributing to anxiolytic effects without the sedative side effects commonly associated with traditional anxiolytics like diazepam .

Neurotransmission Modulation

This compound has been investigated for its ability to modulate neurotransmission. Studies indicate that it effectively inhibits the release of excitatory neurotransmitters, leading to a reduction in anxiety and stress responses. The compound is hydrolyzed in the body to release Eglumegad, which then binds to the mGluR2 and mGluR3 receptors, exerting its pharmacological effects .

Preclinical Studies

In preclinical trials, Talaglumetad was shown to be as effective as diazepam in alleviating anxiety symptoms in various animal models without the accompanying cognitive impairments or sedation. This makes it a promising candidate for further development as an anxiolytic agent .

Phase 3 Trials

As of December 2024, this compound is in Phase 3 clinical trials for treating anxiety disorders. Preliminary results suggest that it may provide significant therapeutic benefits while minimizing side effects commonly associated with existing treatments .

Data Summary

Property Details
Chemical Formula C₁₁H₁₇ClN₂O₅
Mechanism of Action Agonist of mGluR2 and mGluR3
Therapeutic Use Treatment of anxiety disorders
Clinical Status Phase 3 trials ongoing
Preclinical Efficacy Comparable to diazepam without sedation

Case Studies

  • Anxiety Reduction in Mice : In a study involving mice, this compound demonstrated significant reductions in anxiety-like behaviors measured through standard tests such as the elevated plus maze and open field test. The results indicated that Talaglumetad was effective without causing sedation or memory impairment, which are common side effects of traditional anxiolytics .
  • Metabolic Activation : Research showed that Talaglumetad is metabolized into Eglumegad by human jejunal homogenates and rat liver homogenates, suggesting efficient conversion to its active form within the body. This metabolic pathway is crucial for its therapeutic efficacy .

Properties

CAS No.

441765-97-5

Molecular Formula

C11H17ClN2O5

Molecular Weight

292.71 g/mol

IUPAC Name

(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C11H16N2O5.ClH/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16;/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18);1H/t4-,5-,6-,7-,11-;/m0./s1

InChI Key

TWZDLCLCMKMJPE-OAOSNHGPSA-N

SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl

Isomeric SMILES

C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl

Canonical SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
LY 544344
LY-544344
LY544344

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Talaglumetad hydrochloride
Reactant of Route 2
Talaglumetad hydrochloride
Reactant of Route 3
Talaglumetad hydrochloride
Reactant of Route 4
Talaglumetad hydrochloride
Reactant of Route 5
Talaglumetad hydrochloride
Reactant of Route 6
Talaglumetad hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.